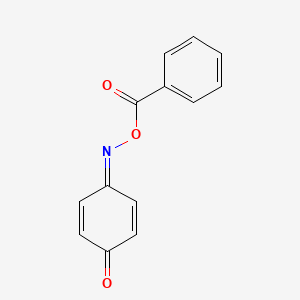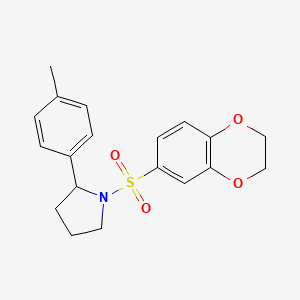![molecular formula C21H28N2O5 B4957021 2-{[1-(3-furylmethyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4957021.png)
2-{[1-(3-furylmethyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[1-(3-furylmethyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide, also known as FMP-NME, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 2-{[1-(3-furylmethyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide is not fully understood, but it is believed to interact with specific receptors in the body. It has been shown to bind to the mu-opioid receptor, which is involved in pain sensation and reward pathways. 2-{[1-(3-furylmethyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide has also been found to interact with the serotonin receptor, which is involved in mood regulation and anxiety.
Biochemical and Physiological Effects
2-{[1-(3-furylmethyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide has been found to have various biochemical and physiological effects. It has been shown to decrease cell viability in cancer cells, induce apoptosis, and inhibit cell migration and invasion. 2-{[1-(3-furylmethyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide has also been found to reduce pain sensitivity and increase pain threshold in animal models. Additionally, it has been found to have anxiolytic and antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-{[1-(3-furylmethyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide is its high purity and yield, which makes it suitable for use in laboratory experiments. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.
Direcciones Futuras
There are several future directions for the research of 2-{[1-(3-furylmethyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide. One direction is to investigate its potential as an anticancer agent, as it has shown promising results in inhibiting cancer cell growth. Another direction is to explore its potential as an analgesic, as it has been found to reduce pain sensitivity in animal models. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-{[1-(3-furylmethyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide involves the reaction of 4-methoxybenzoyl chloride with N-(2-methoxyethyl)piperidine, followed by the addition of 3-furylmethylamine. The resulting product is then treated with hydrochloric acid to obtain 2-{[1-(3-furylmethyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide in high yield and purity.
Aplicaciones Científicas De Investigación
2-{[1-(3-furylmethyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide has been found to have potential therapeutic applications in various fields of research. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells. 2-{[1-(3-furylmethyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide has also been investigated for its use as an analgesic, as it has been found to reduce pain in animal models.
Propiedades
IUPAC Name |
2-[1-(furan-3-ylmethyl)piperidin-4-yl]oxy-4-methoxy-N-(2-methoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5/c1-25-12-8-22-21(24)19-4-3-18(26-2)13-20(19)28-17-5-9-23(10-6-17)14-16-7-11-27-15-16/h3-4,7,11,13,15,17H,5-6,8-10,12,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYYWYYMDHECRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(C=C(C=C1)OC)OC2CCN(CC2)CC3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(3-furylmethyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole](/img/structure/B4956940.png)
![1-(2-chlorobenzyl)-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4956950.png)
![N-[3-(3-methoxyphenyl)propyl]-1-(2-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B4956951.png)
![4-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}morpholine](/img/structure/B4956960.png)
![methyl 2-{[(4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate](/img/structure/B4956964.png)
![4-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4956968.png)



![methyl (3-{3'-[(dimethylamino)carbonyl]-3-biphenylyl}-1H-pyrazol-1-yl)acetate](/img/structure/B4956986.png)
![2-ethoxy-4-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-thiophenecarboxylate](/img/structure/B4956988.png)
![5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4957004.png)
![3-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-furoate](/img/structure/B4957009.png)
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4957038.png)